molecular formula C13H10Cl2 B1217246 1-Chloro-2-(chlorophenylmethyl)benzene CAS No. 56961-47-8

1-Chloro-2-(chlorophenylmethyl)benzene

Cat. No.: B1217246
CAS No.: 56961-47-8
M. Wt: 237.12 g/mol
InChI Key: YMXAYMSJCVGYEM-UHFFFAOYSA-N
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Description

1-Chloro-2-(chlorophenylmethyl)benzene is a chemical compound with the molecular formula C₁₃H₁₀Cl₂ It is a diarylmethane derivative, characterized by the presence of two benzene rings connected by a methylene bridge, with chlorine atoms attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(chlorophenylmethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl chloride acts as the alkylating agent, and the chlorobenzene serves as the aromatic substrate.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(chlorophenylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methylene bridge can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Major Products Formed

    Substitution Reactions: Products include substituted benzyl derivatives.

    Oxidation Reactions: Products include benzophenone or benzoic acid derivatives.

    Reduction Reactions: Products include diphenylmethane.

Scientific Research Applications

1-Chloro-2-(chlorophenylmethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-chloro-2-(chlorophenylmethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the methylene bridge play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(methylsulfonyl)benzene
  • 1-Chloro-2-methylbenzene
  • 1-Chloro-2-methoxybenzene

Uniqueness

1-Chloro-2-(chlorophenylmethyl)benzene is unique due to the presence of two chlorine atoms on the benzene rings, which significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct properties that make it suitable for specific synthetic and industrial processes.

Properties

IUPAC Name

1-chloro-2-[chloro(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10Cl2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXAYMSJCVGYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282393
Record name 1-Chloro-2-(chlorophenylmethyl)benzene
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Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56961-47-8
Record name 1-Chloro-2-(chlorophenylmethyl)benzene
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Record name Chloro-(o-chlorophenyl)-phenylmethane
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Record name Benzene, 1-chloro-2-(chlorophenylmethyl)-
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Record name 1-Chloro-2-(chlorophenylmethyl)benzene
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Record name 1-chloro-2-(chlorophenylmethyl)benzene
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Record name 1-CHLORO-2-(CHLOROPHENYLMETHYL)BENZENE
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Record name CHLORO-(O-CHLOROPHENYL)-PHENYLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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